1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- is a heterocyclic compound that has gained attention for its potential therapeutic applications, particularly in oncology. This compound features a pyrrolo[2,3-B]pyridine core with a methoxy group at the 4-position and a phenylsulfonyl group at the 1-position. The unique structural characteristics of this compound contribute to its distinct chemical properties and biological activities, particularly its ability to inhibit Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancer types.
1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- belongs to the class of heterocyclic compounds, specifically within the pyrrolo family. Its classification is significant due to the biological activity associated with this structural framework, particularly in medicinal chemistry where derivatives are explored for their anticancer properties.
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- typically involves several key steps:
The reaction conditions usually require strong bases like sodium hydride and solvents such as dimethylformamide (DMF) to promote reactions efficiently. The synthesis may also involve temperature control and inert atmospheres to minimize side reactions and improve yields.
The molecular formula of 1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- is C₁₄H₁₃N₂O₃S, with a molecular weight of approximately 285.33 g/mol. The structure includes:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to provide insights into its spatial arrangement and potential interactions with biological targets.
1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- can participate in various chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly employed. Controlled temperatures and inert atmospheres are crucial to prevent unwanted side reactions during these processes.
The primary mechanism of action for 1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- involves its interaction with FGFRs. The compound binds to these receptors, inhibiting their activity and disrupting downstream signaling pathways essential for tumor growth and survival.
Research indicates that this compound can lead to reduced cell proliferation and increased apoptosis in cancer cell lines by targeting FGFR signaling pathways, which are critical in regulating various cellular processes such as migration and angiogenesis .
Relevant data from studies indicate that variations in substituents can significantly affect both the physical properties and biological activities of related compounds within this class .
1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)- has several important applications in scientific research:
This compound exemplifies the ongoing research efforts aimed at discovering novel therapeutic agents that can effectively combat cancer by targeting specific molecular pathways involved in tumorigenesis .
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents a privileged heterocyclic system in medicinal chemistry due to its unique bioisosteric properties and versatile drug design capabilities. This bicyclic framework integrates fused pyridine and pyrrole rings, conferring planar geometry essential for π-stacking interactions within enzyme binding pockets. The strategic placement of nitrogen atoms – acting as hydrogen bond donors (pyrrole NH) and acceptors (pyridine N) – enables strong interactions with biological targets, particularly protein kinase hinge regions [2] [6]. This molecular recognition capability underpins its prevalence in targeted cancer therapies, where it serves as a kinase-anchoring motif that competes with ATP binding.
The core's synthetic versatility permits extensive functionalization at multiple positions (C-3, C-4, N-1, C-5, C-6), facilitating rational optimization of pharmacokinetic and pharmacodynamic properties. Computational analyses reveal that pyrrolo[2,3-b]pyridine derivatives exhibit favorable drug-like properties, with typical LogP values ranging from 2.4–3.1 and molecular weights <400 Da, aligning with Lipinski's rule parameters for oral bioavailability [6]. Its structural mimicry of purine nucleotides enhances target affinity across diverse enzyme classes while maintaining metabolic stability superior to indole analogs due to reduced susceptibility to cytochrome P450 oxidation.
Table 1: Bioactive Pyrrolo[2,3-b]pyridine Derivatives in Therapeutic Development
Compound | Biological Target | Key Activity | Reference |
---|---|---|---|
CM5 | FLT3 Kinase | IC₅₀ = 0.14 μM (FLT3-ITD); MV4-11 IC₅₀ = 0.64 μM | [3] |
11h | PDE4B | IC₅₀ = 0.14 μM (6-fold selectivity over PDE4D) | [6] |
WAY-208466 | 5-HT₆ Receptor | Kᵢ = 1.0 nM; Full agonist (GABA elevation in cortex) | |
6a-h & 7a-g derivatives | Anticancer agents | IC₅₀ = 2.5-8.7 μM (MCF-7/A549 cell lines) | [2] |
Recent applications demonstrate the scaffold's therapeutic breadth:
The strategic incorporation of sulfonyl and methoxy groups at the N-1 and C-4 positions, respectively, profoundly influences the molecular properties and target interactions of pyrrolo[2,3-b]pyridine derivatives. The phenylsulfonyl moiety (–SO₂C₆H₅) serves as a conformational anchor and hydrogen bond acceptor, while the methoxy group (–OCH₃) modulates electronic distribution and steric accessibility.
Sulfonyl Group Contributions:
Methoxy Group Effects:
Table 2: Impact of Substituent Position on Biological Activity
Substituent Position | Target Affinity | Cellular Potency | Selectivity Ratio |
---|---|---|---|
4-Methoxy (N1-sulfonyl) | FLT3 Kd = 0.22 μM | MV4-11 IC₅₀ = 0.64 μM | FLT3/Kit = 8.7 |
5-Methoxy (N1-sulfonyl) | FLT3 Kd = 0.71 μM | MV4-11 IC₅₀ = 2.15 μM | FLT3/Kit = 3.2 |
6-Methyl-4-nitro (N1-sulfonyl) | Kinase inhibition = 58% | MOLM-13 IC₅₀ = 0.75 μM | N/A |
Unsubstituted core | PDE4B IC₅₀ = 4.2 μM | TNF-α inhibition = 32% (10 μM) | PDE4B/D = 1.1 |
Synthetic Chemistry: The 4-methoxy-1-(phenylsulfonyl) derivative is synthesized through sequential functionalization:
The synergistic interplay between the sulfonyl and methoxy groups creates a "molecular tuning fork" configuration that optimizes target binding entropy by reducing rotational freedom while maintaining optimal ligand efficiency (>0.35). This is exemplified in FLT3 inhibitors where 4-methoxy-1-(phenylsulfonyl) derivatives show 10-fold improved kinase inhibition compared to non-sulfonylated analogs [3] [8].
Table 3: Synthetic Routes for 4-Methoxy-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine Derivatives
Intermediate | Reaction Conditions | Key Transformation | Yield (%) |
---|---|---|---|
4-Chloro-1H-pyrrolo[2,3-b]pyridine | PhSO₂Cl, NaH, THF, 0°C, 1h | N-Sulfonylation | 85 |
4-Chloro-1-(phenylsulfonyl) derivative | NaOMe, CuI, DMF, 110°C, 12h | Methoxy substitution at C-4 | 70–75 |
4-Methoxy-1-(phenylsulfonyl) core | R₁SO₂Cl/R₂NH₂, Pd-catalyzed cross-coupling | C-3/C-5 functionalization | 45–90 |
Compound Names Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1